Cas no 86308-26-1 (2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
86308-26-1 structure
2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
86308-26-1
C12H25BO2
212.136704206467
MFCD08457665
90945
10921795

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Properties

Names and Identifiers

    • 1-Hexylboronic acid pinacol ester
    • 2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (n-hexyl)B(OC(CH3)2)2
    • 1-hexylboronic acid pinacolate ester
    • 2-(1-hexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(hexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Hexylboronic acid pinacol ester
    • n-hexylboronic acid pinacolester
    • 1-Hexaneboronic acid, cyclic ester with pinacol (6CI)
    • 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 86308-26-1
    • 1,3,2-Dioxaborolane, 2-hexyl-4,4,5,5-tetramethyl-
    • SCHEMBL15928015
    • starbld0018991
    • Hexane-1-boronic Acid Pinacol Ester
    • EN300-1706423
    • Hexylboronic acid pinacol ester, 97%
    • BS-51462
    • DTXSID50448433
    • AKOS028111967
    • E76883
    • 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MFCD08457665
    • CS-0139357
    • +Expand
    • MFCD08457665
    • LDPMCSWZEGKWLC-UHFFFAOYSA-N
    • 1S/C12H25BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6-10H2,1-5H3
    • O1C(C)(C)C(C)(C)OB1CCCCCC

Computed Properties

  • 212.19500
  • 0
  • 2
  • 5
  • 212.1947602g/mol
  • 15
  • 186
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 18.5Ų

Experimental Properties

  • 3.65890
  • 18.46000
  • n20/D 1.426
  • 238.068°C at 760 mmHg
  • Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
  • colorless liquid
  • Unable to mix or difficult to mix in water
  • 1.167 g/mL at 25 °C

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information

  • 3
  • NA 1993 / PGIII

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003EUQ-250mg
HEXYLBORONIC ACID PINACOL ESTER
86308-26-1 98%
250mg
$6.00 2024-04-21
A2B Chem LLC
AB58418-250mg
1-Hexylboronic acid pinacol ester
86308-26-1 98%
250mg
$6.00 2024-04-19
Aaron
AR003F32-250mg
HEXYLBORONIC ACID PINACOL ESTER
86308-26-1 97%
250mg
$5.00
abcr
AB205908-1 g
Hexylboronic acid pinacol ester; .
86308-26-1
1g
€66.80 2023-05-06
Ambeed
A934482-250mg
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
86308-26-1 98%
250mg
$7.0 2024-05-28
Chemenu
CM217565-5g
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
86308-26-1 97%
5g
$100 2022-08-31
Enamine
EN300-1706423-0.1g
2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
86308-26-1
0.1g
$376.0 2023-09-20
eNovation Chemicals LLC
Y1213406-25g
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
86308-26-1 95%
25g
$500 2022-06-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27831-1g
1-Hexylboronic acid pinacol ester, 98%
86308-26-1 98%
1g
¥556.00 2023-02-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD633155-250mg
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
86308-26-1 98%
250mg
¥31.0 2024-04-18

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[(1,2,3,4,5,6-η)-1,3,5-trimethy… ,  2-[[Bis(1,1-dimethylethyl)silyl]methyl]-1,10-phenanthroline ;  20 h, 120 °C
Reference
Iridium-Catalyzed C(sp3)-H Borylation Using Silyl-Bipyridine Pincer Ligands
Kawazu, Ryohei; et al, Angewandte Chemie, 2022, 61(22),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Triphenylphosphine ,  Cuprous iodide Solvents: Dimethylformamide ;  18 h, 25 °C
Reference
Expedient copper-catalyzed borylation reactions using amino acids as ligands
Liu, Meng-Yan; et al, Chinese Chemical Letters, 2015, 26(3), 373-376

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium methoxide Catalysts: Triphenylphosphine ,  Cuprous iodide Solvents: Dimethylformamide ;  18 h, 25 °C
Reference
Alkylboronic Esters from Copper-Catalyzed Borylation of Primary and Secondary Alkyl Halides and Pseudohalides
Yang, Chu-Ting; et al, Angewandte Chemie, 2012, 51(2), 528-532

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium methoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) (1:1) Solvents: 1,4-Dioxane ;  24 h, 25 °C
Reference
Alkylboronic Esters from Palladium- and Nickel-Catalyzed Borylation of Primary and Secondary Alkyl Bromides
Yi, Jun; et al, Advanced Synthesis & Catalysis, 2012, 354(9), 1685-1691

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Sodium tert-butoxide ,  2564747-00-6 ;  24 h, 60 °C
Reference
Manganese-Catalyzed Hydroboration of Terminal Olefins and Metal-Dependent Selectivity in Internal Olefin Isomerization-Hydroboration
Garhwal, Subhash ; et al, Inorganic Chemistry, 2021, 60(1), 494-504

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Toluene
Reference
Rhodium- and ruthenium-catalyzed dehydrogenative borylation of vinylarenes with pinacolborane: stereoselective synthesis of vinylboronates
Murata, Miki; et al, Bulletin of the Chemical Society of Japan, 2002, 75(4), 825-829

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  24 h, 25 °C
Reference
Suzuki-Miyaura cross-couplings of secondary allylic boronic esters
Glasspoole, Ben W.; et al, Chemical Communications (Cambridge, 2012, 48(9), 1230-1232

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: 1943723-13-4 Solvents: Benzene-d6 ;  1 h, rt
Reference
Diverse Activation Modes in the Hydroboration of Aldehydes and Ketones with Germanium, Tin, and Lead Lewis Pairs
Schneider, Julia; et al, Angewandte Chemie, 2017, 56(1), 333-337

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: [2-(Diphenylphosphino-κP)benzenaminato-κN][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2… Solvents: Benzene-d6 ;  40 °C
Reference
Addition of a B-H Bond across an Amido-Cobalt Bond: CoII-H-Catalyzed Hydroboration of Olefins
Pang, Maofu; et al, Organometallics, 2018, 37(9), 1462-1467

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium triethylborohydride Catalysts: Iron, [6-[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-2,2′-bipyridine-κN1,κN1′]d… ,  (SP-5-54)-[2-[[Bis(1,1-dimethylethyl)phosphino-κP]oxy]-6-(6-methyl-2-pyridinyl-κ… Solvents: Toluene ;  2 h, 23 °C
Reference
Iridium complexes of new NCP pincer ligands: catalytic alkane dehydrogenation and alkene isomerization
Jia, Xiangqing; et al, Chemical Communications (Cambridge, 2014, 50(75), 11056-11059

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Sodium tert-butoxide ,  2564747-02-8 Solvents: Tetrahydrofuran ;  24 h, 60 °C
Reference
Manganese-Catalyzed Hydroboration of Terminal Olefins and Metal-Dependent Selectivity in Internal Olefin Isomerization-Hydroboration
Garhwal, Subhash ; et al, Inorganic Chemistry, 2021, 60(1), 494-504

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Sodium tert-butoxide ,  2564747-02-8 Solvents: Tetrahydrofuran ;  24 h, 60 °C
Reference
Manganese-Catalyzed Hydroboration of Terminal Olefins and Metal-Dependent Selectivity in Internal Olefin Isomerization-Hydroboration
Garhwal, Subhash ; et al, Inorganic Chemistry, 2021, 60(1), 494-504

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium triethylborohydride Catalysts: Iron, [6-[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-2,2′-bipyridine-κN1,κN1′]d… ,  (SP-5-54)-[2-[[Bis(1,1-dimethylethyl)phosphino-κP]oxy]-6-(6-methyl-2-pyridinyl-κ… Solvents: Toluene ;  2 h, 23 °C
Reference
Iridium complexes of new NCP pincer ligands: catalytic alkane dehydrogenation and alkene isomerization
Jia, Xiangqing; et al, Chemical Communications (Cambridge, 2014, 50(75), 11056-11059

Synthetic Circuit 14

Reaction Conditions
Reference
Organoboranes. 32. Homologation of alkylboronic esters with methoxy(phenylthio)methyllithium: regio- and stereocontrolled aldehyde synthesis from olefins via hydroboration
Brown, Herbert C.; et al, Journal of the American Chemical Society, 1983, 105(20), 6285-9

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Lithium methoxide Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ;  30 min, 50 °C
1.2 24 h, 50 °C
Reference
Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst
Wang, Xianjin ; et al, Angewandte Chemie, 2021, 60(22), 12298-12303

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Magnetite (Fe3O4) (complex with hydroxylated copper dichloride) ,  Cupric chloride (hydroxylated complex with magnetite) Solvents: Methanol ,  Toluene ;  96 h, 60 °C
Reference
Impregnated Copper on Magnetite as Recyclable Catalyst for the Addition of Alkoxy Diboron Reagents to C-C Double Bonds
Cano, Rafael; et al, Journal of Organic Chemistry, 2010, 75(10), 3458-3460

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Methanol ,  Potassium tert-butoxide Catalysts: Tricyclohexylphosphine ,  Cuprous chloride Solvents: Tetrahydrofuran ;  30 min, rt
1.2 1 h, 0 °C
Reference
Copper(I)-catalyzed carbon-halogen bond-selective boryl substitution of alkyl halides bearing terminal alkene moieties
Iwamoto, Hiroaki; et al, Chemical Communications (Cambridge, 2015, 51(47), 9655-9658

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  24 h, 1 atm, 45 °C
Reference
Environmentally responsible, safe, and chemoselective catalytic hydrogenation of olefins: ppm level Pd catalysis in recyclable water at room temperature
Takale, Balaram S.; et al, Green Chemistry, 2020, 22(18), 6055-6061

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: [2-(Diphenylphosphino-κP)benzenaminato-κN][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2… Solvents: Benzene-d6 ;  40 °C
Reference
Addition of a B-H Bond across an Amido-Cobalt Bond: CoII-H-Catalyzed Hydroboration of Olefins
Pang, Maofu; et al, Organometallics, 2018, 37(9), 1462-1467

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters
Clary, Jacob W.; et al, Journal of Organic Chemistry, 2011, 76(23), 9602-9610

Synthetic Circuit 21

Reaction Conditions
Reference
Reactions of Fluoroalkanes with Mg-Mg Bonds: Scope, sp3C-F/sp2C-F Coupling and Mechanism
Coates, Greg; et al, Chemistry - A European Journal, 2018, 24(61), 16282-16286

Synthetic Circuit 22

Reaction Conditions
Reference
Reactions of Fluoroalkanes with Mg-Mg Bonds: Scope, sp3C-F/sp2C-F Coupling and Mechanism
Coates, Greg; et al, Chemistry - A European Journal, 2018, 24(61), 16282-16286

Synthetic Circuit 23

Reaction Conditions
1.1 Catalysts: Sodium tert-butoxide ,  2564747-02-8 Solvents: Tetrahydrofuran ;  24 h, 60 °C
Reference
Manganese-Catalyzed Hydroboration of Terminal Olefins and Metal-Dependent Selectivity in Internal Olefin Isomerization-Hydroboration
Garhwal, Subhash ; et al, Inorganic Chemistry, 2021, 60(1), 494-504

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Lithium methoxide Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ;  30 min, 60 °C
1.2 24 h, 60 °C
Reference
Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst
Wang, Xianjin ; et al, Angewandte Chemie, 2021, 60(22), 12298-12303

Synthetic Circuit 25

Reaction Conditions
Reference
Organoboranes. 30. Convenient procedures for the synthesis of alkyl- and alkenylboronic acids and esters
Brown, Herbert C.; et al, Organometallics, 1983, 2(10), 1311-16

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Sodium triethylborohydride Catalysts: Iron, [6-[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-2,2′-bipyridine-κN1,κN1′]d… ,  (SP-5-54)-[2-[[Bis(1,1-dimethylethyl)phosphino-κP]oxy]-6-(6-methyl-2-pyridinyl-κ… Solvents: Toluene ;  0.5 h, 23 °C
Reference
Iridium complexes of new NCP pincer ligands: catalytic alkane dehydrogenation and alkene isomerization
Jia, Xiangqing; et al, Chemical Communications (Cambridge, 2014, 50(75), 11056-11059

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:86308-26-1)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86308-26-1)
TANG SI LEI
15026964105
2881489226@qq.com

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature

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Amadis Chemical Company Limited
(CAS:86308-26-1)2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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25g/100g
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